molecular formula C17H19N5O8 B10787782 N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid

Cat. No.: B10787782
M. Wt: 421.4 g/mol
InChI Key: JKTBCMILCFDKEJ-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid is a complex organic compound that features both imidazole and benzimidazole moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine typically involves the formation of the imidazole and benzimidazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the condensation of glyoxal with ammonia and formaldehyde, while the benzimidazole ring can be formed through the reaction of o-phenylenediamine with formic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes the preparation of intermediate compounds, followed by their coupling and purification. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine is unique due to its combined imidazole and benzimidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBCMILCFDKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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